(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-1-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2,2-dimethylpropanoyl chloride. The synthesis may involve:
Condensation reactions: to form intermediate compounds.
Cyclization reactions: to form the pyrroloquinoline core.
Functional group modifications: to introduce the dicarbonitrile moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvent selection: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-1-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: such as lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinolines and derivatives with similar structural features. Examples include:
Pyrrolo[2,3-b]quinoline: Known for its biological activities.
Quinoline derivatives: Widely studied for their medicinal properties.
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-1-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(2,2-dimethylpropanoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C27H27N3O3/c1-26(2,3)25(31)24-23(18-10-12-20(32-4)21(14-18)33-5)27(15-28,16-29)22-13-11-17-8-6-7-9-19(17)30(22)24/h6-14,22-24H,1-5H3/t22-,23-,24+/m1/s1 |
InChI Key |
FUZAFQYOSQBOQA-SMIHKQSGSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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